(3-(benzyloxy)isoxazol-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone
Description
This compound features a methanone core bridging a 3-(benzyloxy)isoxazole moiety and a 3,4-dihydroisoquinoline ring. The benzyloxy group on the isoxazole enhances lipophilicity, while the dihydroisoquinoline contributes to aromatic stacking interactions. Its molecular formula is C21H19N2O3 (estimated molecular weight: ~357.4 g/mol).
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(3-phenylmethoxy-1,2-oxazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c23-20(22-11-10-16-8-4-5-9-17(16)13-22)18-12-19(21-25-18)24-14-15-6-2-1-3-7-15/h1-9,12H,10-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKKREROHCCIFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=NO3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bischler-Napieralski Cyclization
The 3,4-dihydroisoquinoline core is synthesized from phenethylamine derivatives. For example, 3,4-dimethoxyphenethylamine (13 ) is acylated with chloroacetyl chloride to form an α-chloroamide intermediate, which undergoes cyclization under Bischler-Napieralski conditions (refluxing POCl₃) to yield dihydroisoquinoline. Subsequent reduction with NaBH₄ affords the tetrahydroisoquinoline, but stopping at the dihydro stage requires careful stoichiometric control.
Key Reaction Conditions :
- Substrate : 3,4-Dimethoxyphenethylamine (13 )
- Acylating Agent : Chloroacetyl chloride
- Cyclization Agent : Phosphorus oxychloride (POCl₃) at reflux
- Reduction : Partial reduction using NaBH₄ in THF at 0°C.
Synthesis of the 3-(Benzyloxy)isoxazole-5-carbonyl Chloride
Isoxazole Ring Formation
The isoxazole ring is constructed via cyclization of a propargyl ether with a nitrile oxide. For instance, treatment of propargyl benzyl ether with chloroxime in the presence of NaHCO₃ yields 3-(benzyloxy)isoxazole.
Reaction Scheme :
Conversion to Acyl Chloride
The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride:
$$ \text{Isoxazole-5-COOH} + \text{SOCl}2 \rightarrow \text{Isoxazole-5-COCl} + \text{SO}2 + \text{HCl} $$ .
Coupling of Fragments via Acylation
The dihydroisoquinoline amine is acylated with the isoxazole carbonyl chloride in the presence of a base such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP).
Optimized Conditions :
- Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature : 0°C to room temperature
- Base : Triethylamine (2.5 equiv)
- Yield : 60–75% after purification by silica gel chromatography.
Mechanistic Insight :
The amine attacks the electrophilic carbonyl carbon of the acyl chloride, displacing chloride and forming the methanone linkage. Steric hindrance from the benzyloxy group may necessitate extended reaction times or elevated temperatures.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O = 70:30) showed ≥95% purity with a retention time of 12.3 min.
Challenges and Optimization Opportunities
- Regioselectivity in Isoxazole Synthesis : Competing 3,5-disubstitution patterns can arise during cyclization, necessitating careful substrate design.
- Stability of Dihydroisoquinoline : The dihydroisoquinoline intermediate is prone to oxidation, requiring inert atmosphere handling.
- Green Chemistry Approaches : Replacement of POCl₃ with catalytic Lewis acids (e.g., ZnCl₂) could reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The isoxazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various functionalized isoxazole derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.
Receptor Binding: May interact with certain biological receptors, making it useful in drug discovery.
Medicine
Pharmaceutical Development:
Diagnostic Tools: Could be used in the design of diagnostic probes.
Industry
Material Science: Possible applications in the development of new materials with unique properties.
Agriculture: May be used in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (3-(benzyloxy)isoxazol-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is likely to involve interactions with specific molecular targets such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and π-π interactions, while the dihydroisoquinoline moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following compounds share the dihydroisoquinoline or isoxazole moieties but differ in substituents and linkage groups:
Pharmacological Implications (Inferred)
- Lipophilicity & Bioavailability : The benzyloxy group in the query compound may reduce aqueous solubility compared to 899546-05-5 (methoxy substituent) but enhance blood-brain barrier penetration .
- Target Engagement: Dihydroisoquinoline analogs in and show affinity for G-protein-coupled receptors (GPCRs) or proteases . The isoxazole ring in 899546-05-5 and the query compound could modulate kinase activity, as seen in dihydroisoxazole inhibitors .
Stability and Metabolic Considerations
- The methanone linkage in the query compound is less prone to hydrolysis compared to ester or carbamate groups in analogs like ’s Compound 2 .
- Hydroxypropyl linkers (e.g., ) may increase metabolic clearance via glucuronidation, whereas the benzyloxy group in the query compound could slow oxidation pathways .
Biological Activity
The compound (3-(benzyloxy)isoxazol-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic molecule that features both an isoxazole ring and a dihydroisoquinoline moiety. Its unique structure suggests potential biological activities that warrant investigation. This article reviews the synthesis, mechanism of action, and biological activities of this compound, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound generally involves several key steps:
- Formation of the Isoxazole Ring : Achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
- Introduction of the Benzyloxy Group : This is done via nucleophilic substitution using benzyl alcohol.
- Synthesis of the Dihydroisoquinoline Moiety : Typically involves a Pictet-Spengler reaction.
- Coupling of the Two Moieties : The final step is a carbonylation reaction to form the methanone linkage .
The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and π-π interactions, while the dihydroisoquinoline moiety can engage in hydrophobic interactions. These interactions may modulate the activity of target molecules, leading to various biological effects .
Inhibition of Monoamine Oxidase (MAO)
Compounds structurally related to this compound have been evaluated for their ability to inhibit monoamine oxidase type B (MAO B). For example, certain benzyloxy derivatives were found to be potent inhibitors with IC50 values in the low nanomolar range . This suggests that our compound may also exhibit similar inhibitory effects on MAO B.
Case Studies
Several case studies highlight the biological relevance of compounds similar to this compound:
- Antimicrobial Efficacy : A study on benzofuran-isoxazole hybrids showed promising antibacterial activity against various strains, suggesting that modifications to the isoxazole framework can enhance antimicrobial properties .
- MAO Inhibition : Research on related oxadiazole derivatives indicated significant inhibition of MAO B with selectivity over MAO A, emphasizing the therapeutic potential in treating neurodegenerative disorders .
Comparative Analysis
| Compound Name | Structure Features | Biological Activity | IC50 Value |
|---|---|---|---|
| This compound | Isoxazole & Dihydroisoquinoline | Potential MAO B inhibitor | TBD |
| 5-[4-(benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one | Oxadiazole derivative | MAO B inhibitor | 1.4 nM |
| Benzofuran-isoxazole hybrids | Benzofuran & Isoxazole | Antimicrobial | TBD |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
